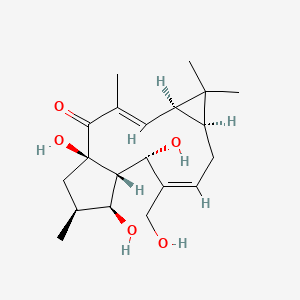

17-Hydroxyisolathyrol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H30O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one |

InChI |

InChI=1S/C20H30O5/c1-10-7-14-13(19(14,3)4)6-5-12(9-21)17(23)15-16(22)11(2)8-20(15,25)18(10)24/h5,7,11,13-17,21-23,25H,6,8-9H2,1-4H3/b10-7+,12-5-/t11-,13-,14+,15-,16-,17+,20+/m0/s1 |

InChI Key |

XKXYJTIBKZGIPR-FHSYCQNBSA-N |

Isomeric SMILES |

C[C@H]1C[C@]2([C@@H]([C@H]1O)[C@@H](/C(=C\C[C@H]3[C@H](C3(C)C)/C=C(/C2=O)\C)/CO)O)O |

Canonical SMILES |

CC1CC2(C(C1O)C(C(=CCC3C(C3(C)C)C=C(C2=O)C)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of 17-Hydroxyisolathyrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative. Sourced from the seeds of Euphorbia lathyris, this diterpenoid has emerged from a class of compounds noted for their potential biological activities. This document outlines the foundational methodologies for its extraction and purification, presents key quantitative data, and offers a visual representation of the experimental workflow.

Discovery and Initial Characterization

This compound was first identified during investigations into the chemical constituents of Euphorbia lathyris seeds. Early research into this plant species revealed a rich diversity of diterpenoids, including a variety of lathyrane-type compounds. The initial report of macrocyclic lathyrol derivatives, referred to as jolkinols, from Euphorbia lathyris was published in 1984.[1] This seminal work laid the groundwork for the subsequent isolation and structural elucidation of numerous related compounds, including this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₅ | MedchemExpress |

| Molecular Weight | 350.45 g/mol | MedchemExpress |

| CAS Number | 93551-00-9 | MedchemExpress |

| Appearance | Solid (Light yellow to yellow) | MedchemExpress |

| Initial Source | Seeds of Euphorbia lathyris | [1] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic separation. The following protocol is a synthesized methodology based on established techniques for the isolation of lathyrane diterpenoids from Euphorbia species.

Plant Material and Extraction

-

Plant Material: Dried and powdered seeds of Euphorbia lathyris.

-

Extraction Solvent: Methanol or Ethanol.

-

Procedure:

-

The powdered seeds are subjected to exhaustive extraction with the chosen alcohol at room temperature.

-

The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

-

This residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components based on their solubility.

-

Chromatographic Purification

The fraction containing the diterpenoids (typically the chloroform or ethyl acetate fraction) is then subjected to a series of chromatographic techniques for the isolation of pure this compound.

-

Silica Gel Column Chromatography:

-

The active fraction is loaded onto a silica gel column.

-

Elution is performed using a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound from the silica gel column are further purified using preparative HPLC.

-

A C18 reversed-phase column is typically employed.

-

The mobile phase is often a mixture of methanol and water or acetonitrile and water, run in an isocratic or gradient mode.

-

The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Structure Elucidation

The definitive structure of the isolated compound is determined through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.

Table 2: Spectroscopic Data for Lathyrane Diterpenoids (General)

| Technique | Key Observances |

| ¹H NMR | Signals corresponding to olefinic protons, methyl groups, and protons attached to oxygenated carbons. |

| ¹³C NMR | Resonances for carbonyl carbons, olefinic carbons, and carbons of the cyclopropane ring characteristic of the lathyrane skeleton. |

| MS | Molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. |

Note: Specific NMR and MS data for this compound were not available in the searched literature. The table provides a general overview of expected data for this class of compounds.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Euphorbia lathyris seeds.

Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively detailed in the available literature, research on related lathyrane diterpenoids from Euphorbia species suggests potential biological activities. These include anti-inflammatory effects and the modulation of multidrug resistance in cancer cells. The precise mechanisms and molecular targets of this compound remain an area for future investigation.

Conclusion

The discovery and isolation of this compound from Euphorbia lathyris have been achieved through established phytochemical techniques. This technical guide provides a foundational understanding of the processes involved, from initial extraction to final purification. While the complete spectroscopic and biological activity profile of this compound requires further research, this document serves as a valuable resource for scientists and researchers interested in the study and potential development of this natural product. The detailed methodologies and structured data presentation aim to facilitate further exploration into the therapeutic potential of this and related diterpenoids.

References

17-Hydroxyisolathyrol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol, a macrocyclic lathyrane diterpenoid sourced from the seeds of Euphorbia lathyris, has emerged as a compound of significant interest within the scientific community. Its potent anti-inflammatory properties, demonstrated through the inhibition of nitric oxide (NO) production, suggest its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and the methodologies for its extraction, isolation, and characterization. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Introduction

Euphorbia lathyris, commonly known as caper spurge or mole plant, has a long history of use in traditional medicine.[1] Modern phytochemical investigations have revealed that its seeds are a rich source of structurally diverse diterpenoids, particularly those belonging to the lathyrane family.[2][3] Among these, this compound stands out for its notable biological activities. This guide delves into the technical details of this promising natural product.

Chemical Properties and Structure

This compound is characterized by a complex macrocyclic skeleton, a hallmark of the lathyrane diterpenoids. Its chemical structure has been elucidated through extensive spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₅ | --INVALID-LINK-- |

| Molecular Weight | 350.45 g/mol | --INVALID-LINK-- |

| CAS Number | 93551-00-9 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

Biological Activity

The primary biological activity attributed to this compound and related lathyrane diterpenoids from E. lathyris is their anti-inflammatory effect. This is predominantly mediated through the inhibition of nitric oxide (NO) production in inflammatory cells.

Anti-inflammatory Activity

Lathyrane diterpenoids isolated from E. lathyris have been shown to significantly inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. While specific IC₅₀ values for this compound are not consistently reported across the literature, studies on analogous compounds provide a strong indication of its potential potency.

Table 2: Anti-inflammatory and Cytotoxic Activity of Lathyrane Diterpenoids from Euphorbia lathyris

| Compound | Biological Activity | Cell Line | IC₅₀ (µM) | Reference |

| Euphorbia Factor L₁ | NO Inhibition | RAW 264.7 | Not specified | |

| Euphorbia Factor L₂ | NO Inhibition | RAW 264.7 | Not specified | |

| Euphorbia Factor L₈ | NO Inhibition | RAW 264.7 | Not specified | |

| Lathyrane Diterpenoid Hybrid (8d1) | NO Inhibition | RAW 264.7 | 1.55 ± 0.68 | |

| Euphlathin A | Antiproliferative | HTS cells | 6.33 | [3] |

| This compound | NO Inhibition | RAW 264.7 | Data not available | |

| This compound | Cytotoxicity | Various | Data not available |

Note: HTS stands for human hypertrophic scar cells. The table includes data for related compounds to provide context due to the limited specific data for this compound.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of lathyrane diterpenoids are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In LPS-stimulated macrophages, activation of NF-κB leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. By inhibiting the phosphorylation of IκBα, lathyrane diterpenoids prevent the nuclear translocation of NF-κB, thereby downregulating the expression of iNOS and subsequent NO production.

Experimental Protocols

The following sections outline generalized protocols for the extraction, isolation, and biological evaluation of this compound, based on methodologies reported for similar lathyrane diterpenoids from E. lathyris.

Extraction and Isolation Workflow

The isolation of this compound from E. lathyris seeds typically involves a multi-step process beginning with solvent extraction followed by various chromatographic techniques to purify the target compound.

Detailed Methodologies

4.2.1. Plant Material and Extraction

-

Plant Material: Dried seeds of Euphorbia lathyris are used as the starting material.

-

Grinding: The seeds are ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered seeds are typically extracted with a polar solvent such as ethanol or methanol at room temperature for an extended period (e.g., 24-48 hours), often with agitation. The extraction is usually repeated multiple times to ensure maximum yield. The resulting extracts are then combined and concentrated under reduced pressure to obtain a crude extract. The yield of diterpenoids from E. lathyris seeds can vary, but reports suggest that the total extractable compounds can range from 5-10% of the dry weight.[1]

4.2.2. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient) to separate the components based on their polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions enriched with diterpenoids from the silica gel column are further purified using a Sephadex LH-20 column.

-

The column is typically eluted with a solvent mixture such as methanol or a chloroform-methanol mixture. This step separates compounds based on their size and polarity.

-

Fractions are again collected and analyzed by TLC.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification is often achieved using preparative HPLC on a C18 column.

-

A mobile phase consisting of a mixture of acetonitrile and water is commonly used.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

4.2.3. Structural Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms and the stereochemistry of the molecule.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory activity of this compound.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group are also included.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is then determined from the dose-response curve.

Conclusion

This compound, a lathyrane diterpenoid from Euphorbia lathyris, represents a promising natural product with significant anti-inflammatory properties. Its ability to inhibit the NF-κB signaling pathway highlights its potential as a therapeutic agent for inflammatory disorders. This technical guide provides a foundational understanding of this compound and the methodologies required for its study. Further research is warranted to fully elucidate its pharmacological profile, including its specific molecular targets and its efficacy and safety in preclinical and clinical settings. The detailed protocols and data presented herein are intended to facilitate these future investigations and accelerate the translation of this promising natural product into novel therapeutic applications.

References

An In-depth Technical Guide to 17-Hydroxyisolathyrol: Chemical Structure, Stereochemistry, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpene belonging to the lathyrane family, a class of natural products primarily isolated from the genus Euphorbia.[1] Lathyrane diterpenoids are characterized by a complex tricyclic carbon skeleton and are of significant interest to the scientific community due to their diverse and potent biological activities. These activities include modulation of multidrug resistance (MDR), anti-inflammatory effects, and cytotoxicity against various cancer cell lines. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and what is known about the biological context of this compound, intended for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Stereochemistry

This compound is a derivative of the isolathyrol scaffold, characterized by a 5/11/3-membered tricyclic ring system. The precise stereochemistry is crucial for its biological activity. While a definitive, publicly available X-ray crystal structure for this compound specifically is not available, its structure can be represented based on its systematic name and the known stereochemistry of related lathyrane diterpenes.

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₃₀O₅ |

| Molecular Weight | 350.45 g/mol |

| CAS Number | 93551-00-9 |

| Appearance | Solid, light yellow to yellow |

| SMILES | O=C1--INVALID-LINK--[C@@H]2O">C@(O)[C@]2([H])--INVALID-LINK--/C(CO)=C\C[C@@]3([H])--INVALID-LINK--([H])/C=C1\C |

A 2D chemical structure with stereochemical details is presented below, inferred from the SMILES string and the general structure of lathyranes.

(A 2D chemical structure diagram of this compound would be depicted here, showing the arrangement of atoms and bonds with appropriate stereochemical indicators like wedges and dashes. This would be generated using a chemical drawing software based on the provided SMILES string.)

Quantitative Data (Illustrative)

Table 1: ¹H NMR Data for Euphorbia factor L₂ₐ (500 MHz, CDCl₃) [2]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 2.59 | m | |

| 2 | 2.22 | m | |

| 3 | 5.61 | d | 9.0 |

| 4 | 2.94 | d | 9.0 |

| 5 | 5.60 | s | |

| 7 | 5.48 | t | 8.5 |

| 8 | 2.45 | m | |

| 9 | 0.91 | m | |

| 10 | 1.95 | m | |

| 12 | 5.77 | d | 10.0 |

| 15 | 4.88 | s | |

| 17a | 5.12 | s | |

| 17b | 4.96 | s | |

| 18 | 1.09 | d | 7.0 |

| 19 | 1.15 | s | |

| 20 | 2.05 | s |

Table 2: ¹³C NMR Data for Euphorbia factor L₂ₐ (125 MHz, CDCl₃) [2]

| Position | δC (ppm) | DEPT |

| 1 | 42.4 | CH |

| 2 | 31.9 | CH |

| 3 | 78.9 | CH |

| 4 | 52.3 | CH |

| 5 | 86.1 | C |

| 6 | 142.3 | C |

| 7 | 70.8 | CH |

| 8 | 39.5 | CH₂ |

| 9 | 24.4 | CH |

| 10 | 29.8 | CH₂ |

| 11 | 35.1 | C |

| 12 | 130.4 | CH |

| 13 | 135.2 | C |

| 14 | 201.1 | C |

| 15 | 75.8 | CH |

| 16 | 29.8 | CH₃ |

| 17 | 115.5 | CH₂ |

| 18 | 21.5 | CH₃ |

| 19 | 21.7 | CH₃ |

| 20 | 23.8 | CH₃ |

Experimental Protocols

The following is a representative protocol for the isolation and purification of lathyrane diterpenes from Euphorbia lathyris, adapted from the literature.[2]

4.1. Extraction

-

Air-dried and powdered seeds of Euphorbia lathyris (e.g., 12 kg) are extracted with 95% aqueous ethanol at room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate.

4.2. Isolation and Purification

-

The fraction containing the compounds of interest (e.g., the petroleum ether-soluble fraction) is further fractionated.

-

The selected fraction is subjected to column chromatography over silica gel.

-

Elution is performed with a gradient of solvents, for example, a petroleum ether-acetone mixture with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined and further purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Final purification may be achieved using recycling semi-preparative HPLC to yield the pure compounds.

4.3. Structure Elucidation The structures of the isolated compounds are elucidated using a combination of spectroscopic techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: Including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments to determine the connectivity and relative stereochemistry.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the molecular formula.

-

X-ray Crystallography: To determine the absolute configuration if suitable crystals can be obtained.[2]

Biological Activity and Signaling Pathways

Lathyrane diterpenes from Euphorbia species are known to exhibit a range of biological activities, with a significant focus on their potential as modulators of multidrug resistance (MDR) in cancer cells and their cytotoxic properties.[3] While specific studies on the mechanism of action of this compound are limited in the public domain, a logical workflow for its investigation can be proposed based on the known activities of its structural analogs.

Logical Workflow for Investigating the Mechanism of Action

The following diagram illustrates a potential experimental workflow to investigate the biological activity of this compound, particularly in the context of cancer cell cytotoxicity and MDR modulation.

Caption: A logical workflow for investigating the anticancer and MDR-modulating activity of this compound.

This workflow begins with assessing the general cytotoxicity of the compound on various cancer cell lines. If it shows activity, further experiments would aim to elucidate the mechanism, such as induction of apoptosis or cell cycle arrest. In parallel, its ability to modulate multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp), would be investigated. Subsequent steps would involve identifying the molecular targets and mapping the affected signaling pathways.

Conclusion

This compound is a structurally complex natural product with potential for further investigation in the field of drug discovery, particularly in oncology. While a complete dataset for this specific molecule is not yet publicly available, the information on related lathyrane diterpenes provides a strong foundation for future research. The experimental protocols and logical workflows outlined in this guide are intended to serve as a valuable resource for scientists working on the isolation, characterization, and biological evaluation of this and other promising natural products. Further studies are warranted to fully elucidate the spectroscopic properties, stereochemistry, and mechanism of action of this compound.

References

17-Hydroxyisolathyrol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 17-Hydroxyisolathyrol, a macrocyclic lathyrane diterpenoid. The information is compiled to support research and development activities, with a focus on data presentation, experimental methodologies, and biological context.

Core Physical and Chemical Properties

This compound is a diterpenoid compound isolated from plants of the Euphorbia genus, notably from the seeds of Euphorbia lathyris.[1] It belongs to the lathyrane class of diterpenoids, which are characterized by a complex tricyclic carbon skeleton.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₅ | [1][2] |

| Molecular Weight | 350.45 g/mol | [1] |

| CAS Number | 93551-00-9 | [2] |

| Appearance | Light yellow to yellow solid | MedchemExpress |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Notes | Source |

| DMSO | 100 mg/mL (285.35 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | [1] |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL (7.13 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Results in a clear solution. | [1] |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL (7.13 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). Results in a clear solution. | [1] |

| In Vivo Formulation 3 | ≥ 2.5 mg/mL (7.13 mM) | 10% DMSO, 90% Corn Oil. Results in a clear solution. | [1] |

Spectral Data

Detailed spectral data for this compound, including 1H NMR, 13C NMR, and mass spectrometry, are not widely available in public research literature. However, this information is typically provided by commercial suppliers upon request. The following tables provide a general overview of the expected spectral characteristics for lathyrane diterpenoids.

Table 3: General Spectroscopic Data for Lathyrane Diterpenoids

| Technique | Key Features |

| ¹H NMR | Signals corresponding to a gem-dimethyl-substituted cyclopropane ring are characteristic. Olefinic protons and protons attached to carbons bearing hydroxyl groups are also expected. |

| ¹³C NMR | Resonances for carbonyl groups (ketones, esters), olefinic carbons, carbons of the cyclopropane ring, and carbons attached to oxygen atoms are typically observed. |

| Mass Spectrometry | The molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight of 350.45 would be expected, along with characteristic fragmentation patterns for the lathyrane skeleton. |

| Infrared (IR) | Absorption bands indicating the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups, and carbon-carbon double bonds (C=C) are anticipated. |

| UV-Vis | An absorption maximum around 280 nm may be observed, indicative of an enone chromophore present in some lathyrane diterpenoids.[3] |

Experimental Protocols

Generalized Protocol for Isolation and Purification of Lathyrane Diterpenoids from Euphorbia lathyris Seeds

The following is a generalized protocol for the isolation and purification of lathyrane diterpenoids, including this compound, from the seeds of Euphorbia lathyris. This protocol is based on common methodologies described in the literature for this class of compounds and may require optimization for specific applications.

Objective: To isolate and purify this compound from Euphorbia lathyris seeds through solvent extraction and multi-step chromatography.

Materials:

-

Dried seeds of Euphorbia lathyris

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Silica gel (for column chromatography)

-

Solvents for column chromatography (e.g., gradients of n-hexane/ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

-

C18 HPLC column

-

Solvents for HPLC (e.g., gradients of methanol/water or acetonitrile/water)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and developing chambers

-

Standard laboratory glassware and equipment

Methodology:

-

Extraction:

-

Grind the dried seeds of Euphorbia lathyris to a fine powder.

-

Macerate the powdered seeds with methanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure complete extraction of the compounds.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning with n-hexane to remove nonpolar compounds like fats and waxes. Separate the layers and collect the methanolic layer.

-

Evaporate the methanol from the methanolic layer and then partition the remaining aqueous solution sequentially with dichloromethane and ethyl acetate.

-

Collect the dichloromethane and ethyl acetate fractions, as lathyrane diterpenoids are typically found in these fractions of intermediate polarity.

-

-

Silica Gel Column Chromatography:

-

Evaporate the dichloromethane and ethyl acetate fractions to dryness.

-

Subject the residue from the most promising fraction (as determined by TLC analysis) to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC. Combine fractions with similar TLC profiles.

-

-

Preparative/Semi-Preparative HPLC:

-

Further purify the fractions containing the compound of interest using a preparative or semi-preparative HPLC system equipped with a C18 column.

-

Use a gradient of methanol/water or acetonitrile/water as the mobile phase.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Biological Activity and Signaling Pathway

Lathyrane diterpenoids, including this compound, have been reported to exhibit various biological activities, with anti-inflammatory effects being a prominent feature. The mechanism of this anti-inflammatory action is often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate into the nucleus, where it binds to the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

This compound and related lathyrane diterpenoids are believed to exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

This technical guide provides a foundational understanding of this compound for research and drug development purposes. Further experimental work is encouraged to fully elucidate its physical, chemical, and biological properties.

References

Spectroscopic and Biological Evaluation of 17-Hydroxyisolathyrol: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to the lathyrol diterpene, 17-Hydroxyisolathyrol. Due to the limited public availability of the complete, raw spectroscopic data for this compound, this document presents representative data from closely related, structurally similar lathyrol diterpenes to provide a robust framework for its characterization. The methodologies and potential biological activities, particularly in the context of multidrug resistance in cancer, are also detailed.

Introduction to this compound

This compound is a macrocyclic diterpene belonging to the lathyrol class, which is characterized by a complex carbon skeleton. These natural products are primarily isolated from plants of the Euphorbia genus, notably Euphorbia lathyris.[1] Lathyrol diterpenes have garnered significant interest in the scientific community due to their diverse and potent biological activities, including their potential as modulators of multidrug resistance (MDR) in cancer cells.[1] The structural elucidation and biological evaluation of these compounds rely heavily on a combination of advanced spectroscopic techniques and cell-based assays.

Spectroscopic Data

The definitive structural analysis of lathyrol diterpenes is achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Data of a Lathyrol Diterpene (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.98 | d | 10.5 |

| 2 | 2.55 | m | |

| 3 | 4.15 | d | 8.0 |

| 4 | 1.80 | m | |

| 5 | 4.85 | s | |

| 7 | 5.48 | br s | |

| 8 | 2.10 | m | |

| 9 | 0.91 | m | |

| 10 | 1.95 | m | |

| 11 | 1.65 | m | |

| 12 | 5.77 | d | 9.5 |

| 14 | 1.25 | s | |

| 15 | 1.30 | s | |

| 16 | 1.05 | s | |

| 17 | 4.20 | d | 12.0 |

| 4.10 | d | 12.0 | |

| 18 | 1.09 | s | |

| 19 | 1.15 | s | |

| 20 | 2.05 | s |

Table 2: Representative ¹³C NMR Data of a Lathyrol Diterpene (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 135.5 |

| 2 | 45.2 |

| 3 | 78.9 |

| 4 | 40.1 |

| 5 | 88.5 |

| 6 | 142.3 |

| 7 | 70.8 |

| 8 | 35.6 |

| 9 | 24.4 |

| 10 | 28.7 |

| 11 | 30.1 |

| 12 | 130.4 |

| 13 | 140.2 |

| 14 | 28.1 |

| 15 | 29.5 |

| 16 | 22.8 |

| 17 | 65.4 |

| 18 | 21.5 |

| 19 | 21.7 |

| 20 | 23.8 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the presence of hydroxyl (-OH) groups. The carbonyl group (C=O) of the cyclopentenone moiety would likely show a strong absorption band around 1710-1680 cm⁻¹. Absorptions in the 1650-1600 cm⁻¹ region can be attributed to the carbon-carbon double bonds (C=C) within the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of its chromophores. The α,β-unsaturated ketone system in the five-membered ring is the most prominent chromophore and would be expected to have a λmax in the range of 230-250 nm.

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation, spectroscopic analysis, and biological evaluation of lathyrol diterpenes.

Isolation of this compound

Caption: General workflow for the isolation of this compound.

The isolation process typically begins with the air-dried and powdered seeds of Euphorbia lathyris. These are subjected to exhaustive extraction with a solvent such as 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue. This residue is subsequently suspended in water and partitioned with a solvent of intermediate polarity, like ethyl acetate, to separate compounds based on their polarity. The ethyl acetate fraction, which is rich in diterpenes, is then subjected to repeated column chromatography on silica gel, using a gradient elution system (e.g., hexane-ethyl acetate). Final purification to obtain this compound is often achieved using preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent, typically chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrophotometer. Samples can be prepared as a thin film on a KBr pellet.

-

UV-Vis Spectroscopy: UV-Vis spectra are obtained using a UV-Vis spectrophotometer, with the compound dissolved in a suitable solvent like methanol or ethanol.

Biological Activity: Modulation of Multidrug Resistance

Lathyrol diterpenes have been investigated for their ability to reverse multidrug resistance in cancer cells, a phenomenon often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).

Experimental Workflow for MDR Reversal Assay

Caption: Workflow for evaluating multidrug resistance reversal.

A common in vitro model for studying MDR is the use of drug-resistant cancer cell lines, such as the adriamycin-resistant MCF-7 (MCF-7/ADM) breast cancer cell line, which overexpresses P-gp. The assay begins by seeding these cells in a multi-well plate. The cells are then treated with a cytotoxic drug (e.g., doxorubicin) in the presence and absence of varying concentrations of the test compound (this compound). After a defined incubation period (typically 48 to 72 hours), cell viability is assessed using a method like the MTT assay. The half-maximal inhibitory concentration (IC₅₀) of the cytotoxic drug is then calculated. A significant reduction in the IC₅₀ of the cytotoxic drug in the presence of this compound indicates a reversal of multidrug resistance. The "reversal fold" can be calculated by dividing the IC₅₀ of the cytotoxic drug alone by the IC₅₀ of the cytotoxic drug in the presence of the test compound.

Conclusion

This compound represents a class of structurally complex and biologically active natural products with potential applications in oncology, particularly in overcoming multidrug resistance. While a complete public database of its spectroscopic data is not currently available, the representative data and standardized protocols presented in this guide offer a solid foundation for researchers engaged in the isolation, characterization, and biological evaluation of this and related lathyrol diterpenes. Further investigation into the specific molecular mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Early Studies on the Biological Activity of 17-Hydroxyisolathyrol and Related Lathyrane Diterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpenoid belonging to the lathyrane class of natural products.[1] Isolated from plants of the Euphorbia genus, particularly Euphorbia lathyris, this compound is part of a larger family of structurally complex molecules that have garnered significant interest for their diverse biological activities. While direct and extensive studies on the biological effects of this compound are limited in early research, the broader class of lathyrane diterpenoids has been the subject of numerous investigations. This guide provides an in-depth overview of the known biological activities of lathyrane diterpenoids, offering a predictive framework for the potential therapeutic applications of this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 93551-00-9 |

| Molecular Formula | C20H30O5 |

| Molecular Weight | 350.45 g/mol |

| Source | Seeds of Euphorbia lathyris L. |

| Appearance | Solid |

Potential Biological Activities of Lathyrane Diterpenoids

Early studies on lathyrane diterpenoids have revealed a range of biological activities, with the most prominent being anti-inflammatory and cytotoxic effects. The following sections summarize the key findings in these areas.

Anti-Inflammatory Activity

Several lathyrane diterpenoids have been shown to possess significant anti-inflammatory properties. A common assay to evaluate this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line. NO is a key mediator in the inflammatory process, and its inhibition is a hallmark of anti-inflammatory potential.

Table 1: Anti-Inflammatory Activity of Selected Lathyrane Diterpenoids

| Compound | Source | Cell Line | IC50 (µM) for NO Inhibition | Reference |

| Euphorbia factor L1 | Euphorbia lathyris | RAW 264.7 | 3.0 ± 1.1 | (Zhang et al., 2020) |

| Euphorbia factor L2 | Euphorbia lathyris | RAW 264.7 | 2.6 | (Zhang et al., 2020) |

| Euphorbia factor L3 | Euphorbia lathyris | RAW 264.7 | 4.2 | (Zhang et al., 2020) |

| 7-hydroxylathyrol | Euphorbia lathyris | RAW 264.7 | 26.0 | (Zhang et al., 2020) |

Cytotoxic Activity

The cytotoxic potential of lathyrane diterpenoids against various cancer cell lines has been another major focus of early research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability and, consequently, the cytotoxic effects of chemical compounds.

Table 2: Cytotoxic Activity of Selected Lathyrane Diterpenoids

| Compound | Source | Cancer Cell Line | IC50 (µM) | Reference |

| Euphorbia factor L28 | Euphorbia lathyris | 786-0 (renal) | 9.43 | (Wang et al., 2018) |

| HepG2 (liver) | 13.22 | (Wang et al., 2018) | ||

| Euphofischerin A | Euphorbia fischeriana | C4-2B (prostate) | 11.3 | (Yang et al., 2020) |

Experimental Protocols

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol outlines the general steps for assessing the anti-inflammatory activity of a compound by measuring its effect on NO production in LPS-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.

Cytotoxic Activity: MTT Assay

This protocol describes the general procedure for evaluating the cytotoxicity of a compound using the MTT assay.

-

Cell Culture: Cancer cells (e.g., HepG2, MCF-7) are cultured in an appropriate medium and conditions.

-

Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach for 24 hours.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance of the purple solution is measured at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: LPS-Induced Pro-inflammatory Signaling Pathway and Potential Inhibition by Lathyrane Diterpenoids.

Caption: Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay.

Conclusion

While early studies specifically investigating the biological activities of this compound are not extensively available, the research on the broader class of lathyrane diterpenoids provides a strong foundation for predicting its potential pharmacological effects. The consistent demonstration of anti-inflammatory and cytotoxic activities among various lathyrane diterpenoids suggests that this compound may also exhibit these properties. The data and protocols presented in this guide are intended to facilitate further research into this promising natural product and to aid in the development of novel therapeutic agents. Future studies should focus on the direct evaluation of this compound in a range of biological assays to elucidate its specific mechanisms of action and to validate its potential as a lead compound for drug discovery.

References

The Diverse World of Macrocyclic Diterpenoids from Euphorbia: A Technical Guide for Researchers

An in-depth exploration of the isolation, structural diversity, and pharmacological potential of macrocyclic diterpenoids derived from the Euphorbia genus, tailored for researchers, scientists, and drug development professionals.

The genus Euphorbia, one of the largest genera of flowering plants, is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, macrocyclic diterpenoids stand out for their complex chemical architectures and significant pharmacological properties.[1][2] These compounds, characterized by their unique carbon skeletons, have garnered considerable attention in the fields of natural product chemistry and drug discovery. This technical guide provides a comprehensive literature review of macrocyclic diterpenoids from Euphorbia, focusing on their isolation, structure elucidation, biological activities, and the underlying molecular mechanisms.

Structural Diversity: A Hallmark of Euphorbia Diterpenoids

The structural diversity of macrocyclic diterpenoids in Euphorbia is vast, with numerous skeletal types identified.[1][3] These compounds are biogenetically derived from geranylgeranyl pyrophosphate (GGPP).[1] The major classes of macrocyclic diterpenoids found in this genus include:

-

Jatrophanes: Characterized by a 5/12 bicyclic core, jatrophane diterpenoids are frequently found as polyesters and exhibit a high degree of flexibility in their macrocyclic ring.[4][5]

-

Lathyranes: Possessing a unique carbocyclic framework, lathyranes are another significant group of diterpenoids from Euphorbia.[6]

-

Tiglianes, Ingenanes, and Daphnanes: These polycyclic diterpenoids are known for their potent biological activities and are often studied for their interactions with protein kinase C (PKC).[1][3]

The continuous discovery of new macrocyclic diterpenoids with novel carbon skeletons underscores the immense chemical diversity within the Euphorbia genus.[6][7][8]

Biological Activities and Therapeutic Potential

Macrocyclic diterpenoids from Euphorbia exhibit a wide spectrum of biological activities, making them promising candidates for drug development.

Anticancer and Cytotoxic Activities

Numerous studies have demonstrated the potent cytotoxic effects of Euphorbia diterpenoids against various cancer cell lines. For instance, euphornin L and euphoscopin F, isolated from Euphorbia helioscopia, showed significant cytotoxicity against HL-60 cell lines with IC50 values of 2.7 and 9.0 µM, respectively.[7] Ingenane-type diterpenes have been shown to induce apoptosis in human cancer cell lines.[9] The anticancer activities of these compounds are often linked to their ability to modulate key signaling pathways involved in cell proliferation and survival.[2]

Multidrug Resistance (MDR) Reversal

A significant challenge in cancer chemotherapy is the development of multidrug resistance in cancer cells. Several macrocyclic diterpenoids from Euphorbia have been identified as potent modulators of MDR.[4] For example, certain jatrophane diterpenoids have shown more potent growth inhibitory activity against human MDR gene-transfected cells than against parental cells, with IC50 values in the range of 1.4-3.3 µg/ml.[4][10] This suggests their potential as chemosensitizers to enhance the efficacy of existing anticancer drugs.

Antiviral Activity

The antiviral potential of Euphorbia diterpenoids is another area of active research. Macrocyclic diterpenoids have been reported to inhibit the replication of various viruses, including the Chikungunya virus (CHIKV) and Human Immunodeficiency Virus (HIV-1).[3][11] Prostratin, a tigliane diterpenoid, has been shown to reduce the production of infectious CHIKV particles.[12] The mechanism of antiviral action is often associated with the modulation of host cell factors, such as protein kinase C (PKC).[3]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases. Diterpenoids from Euphorbia have demonstrated significant anti-inflammatory properties.[13] For instance, ingenane-type diterpenoids from Euphorbia neriifolia have been shown to inhibit the production of pro-inflammatory mediators like NO, IL-1β, and IL-6 in LPS-induced macrophages.[14]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of selected macrocyclic diterpenoids from Euphorbia.

Table 1: Cytotoxic and MDR Reversal Activities

| Compound Name/Extract | Source Species | Cell Line | Activity | IC50/ID50 Value | Reference |

| Dichloromethane Extracts | E. esula, E. salicifolia, E. serrulata | Mouse Ear | Skin Irritant | ID50: 56-325 µ g/ear | [4][10] |

| Jatrophane Diterpenoids (compounds 2, 3, 4, 5, 7, 8) | E. esula, E. salicifolia, E. serrulata | Parental Mouse Lymphoma Cells | Antiproliferative | IC50: 5.6-9.8 µg/ml | [4][10] |

| Jatrophane Diterpenoids (compounds 2, 3, 4, 5, 7, 8) | E. esula, E. salicifolia, E. serrulata | Human MDR Gene-Transfected Mouse Lymphoma Cells | Antiproliferative | IC50: 1.4-3.3 µg/ml | [4][10] |

| Euphornin L | E. helioscopia | HL-60 | Cytotoxicity | IC50: 2.7 µM | [7] |

| Euphoscopin F | E. helioscopia | HL-60 | Cytotoxicity | IC50: 9.0 µM | [7] |

| Euphoscopoid B | E. helioscopia | NCI-H1975, HepG2, MCF-2 | Cytotoxicity | Moderately Active | [6] |

Table 2: Antifeedant and Anti-inflammatory Activities

| Compound Name | Source Species | Target Organism/Cell Line | Activity | EC50/IC50 Value | Reference |

| Euphoscopoids A, B, C | E. helioscopia | Helicoverpa armigera | Antifeedant | EC50: 2.05-4.34 µg/cm² | [6] |

| Lathyrane-type diterpenoids | E. lathyris | LPS-induced RAW 264.7 macrophages | NO Production Inhibition | IC50: 11.2 - 52.2 μM | [15] |

Experimental Protocols: A General Overview

The isolation and characterization of macrocyclic diterpenoids from Euphorbia involve a series of sophisticated experimental procedures.

Isolation and Purification

A common strategy for the isolation of these compounds is bioactivity-guided fractionation . The general workflow is as follows:

Caption: General workflow for the bioactivity-guided isolation of macrocyclic diterpenoids.

The initial extraction is typically performed with organic solvents of varying polarity. The resulting crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel or vacuum liquid chromatography (VLC), to separate it into fractions. Each fraction is then tested for the desired biological activity. The active fractions are further purified using high-performance liquid chromatography (HPLC) or other high-resolution techniques to yield the pure compounds.

Structure Elucidation

The chemical structures of the isolated diterpenoids are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are employed to elucidate the complex carbon skeleton and the stereochemistry of the molecule.[4][5][10]

-

X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous structural confirmation and absolute configuration.[7]

Signaling Pathways Modulated by Euphorbia Diterpenoids

A growing body of evidence suggests that the biological activities of macrocyclic diterpenoids from Euphorbia are mediated through the modulation of specific intracellular signaling pathways.

The Protein Kinase C (PKC) Pathway

Many Euphorbia diterpenoids, particularly those of the tigliane, ingenane, and daphnane types, are potent modulators of protein kinase C (PKC) isozymes.[3][11] They often act as PKC activators by mimicking the function of diacylglycerol (DAG).[5] Activation of PKC can trigger a cascade of downstream signaling events that regulate various cellular processes, including cell proliferation, apoptosis, and inflammation. The antiviral activity of some of these diterpenoids has been shown to be dependent on PKC activation.[12]

Caption: Modulation of the Protein Kinase C (PKC) signaling pathway by Euphorbia diterpenoids.

NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of some Euphorbia diterpenoids are linked to the inhibition of the NF-κB signaling pathway.[13] For instance, certain ingenane-type diterpenoids have been found to prevent the degradation of IκBα and the subsequent translocation of the NF-κB/p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[14] These compounds can also activate the mitogen-activated protein kinase (MAPK) signaling pathway.[14]

Caption: Inhibition of the NF-κB signaling pathway by certain Euphorbia diterpenoids.

PI3K/Akt Signaling Pathway

The phosphoinositide-3-kinase (PI3K)/Akt signaling pathway is another important target of Euphorbia diterpenoids, particularly in the context of cancer. Extracts from Euphorbia fischeriana have been shown to inhibit the growth and metastasis of melanoma cells by upregulating the expression of PTEN (a negative regulator of the PI3K/Akt pathway) and downregulating the phosphorylation of Akt.[16]

Conclusion and Future Directions

The macrocyclic diterpenoids from the Euphorbia genus represent a rich and diverse source of bioactive natural products with significant therapeutic potential. Their complex chemical structures and potent biological activities continue to attract the attention of the scientific community. Future research should focus on the discovery of novel diterpenoids from unexplored Euphorbia species, the elucidation of their detailed mechanisms of action, and the optimization of their structures through medicinal chemistry approaches to develop new and effective therapeutic agents for a range of diseases, including cancer, viral infections, and inflammatory disorders. The development of sustainable methods for the production of these compounds, such as through metabolic engineering in heterologous systems, will also be crucial for their future clinical development.[17]

References

- 1. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Macrocyclic Diterpenoids from Euphorbiaceae as A Source of Potent and Selective Inhibitors of Chikungunya Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. mdpi.com [mdpi.com]

- 6. New Bioactive Macrocyclic Diterpenoids from Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic macrocyclic diterpenoids from Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Euphorstranoids A and B, two highly rearranged ingenane diterpenoids from Euphorbia stracheyi: structural elucidation, chemical transformation, and lipid-lowering activity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Bioactive Compounds from Euphorbia usambarica Pax. with HIV-1 Latency Reversal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

In Silico Prediction of 17-Hydroxyisolathyrol Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol, a macrocyclic lathyrol diterpene isolated from the seeds of Euphorbia lathyris, represents a class of natural products with significant, yet largely uncharacterized, therapeutic potential.[1][2] Diterpenoids from Euphorbia species are known to possess a wide array of biological activities, including anti-inflammatory, anti-cancer, and multidrug resistance reversal properties. However, the precise molecular targets of this compound remain elusive, hindering its development as a therapeutic agent. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of the molecular targets of this compound. We outline a systematic workflow, from ligand preparation to the application of advanced computational screening techniques, and detail the experimental protocols necessary to validate these predictions. This guide is intended to empower researchers to unlock the therapeutic potential of this promising natural product.

Introduction to this compound and Target Identification

This compound is a diterpenoid compound characterized by a complex macrocyclic structure. Its chemical formula is C₂₀H₃₀O₅, and it belongs to the lathyrol family of diterpenes. Natural products, with their inherent structural diversity and biological activity, are a rich source for drug discovery. However, a significant challenge in natural product-based drug development is the identification of their molecular targets. Understanding the specific proteins with which a compound interacts is fundamental to elucidating its mechanism of action, predicting potential off-target effects, and optimizing its therapeutic efficacy.

In silico target prediction, or "target fishing," has emerged as a powerful and cost-effective strategy to hypothesize the biological targets of small molecules. These computational methods leverage the vast amount of available biological and chemical data to predict potential protein-ligand interactions, thereby guiding experimental validation efforts. This guide will focus on two primary ligand-based in silico approaches: reverse docking and pharmacophore modeling.

In Silico Target Prediction Workflow

A systematic in silico workflow is crucial for generating reliable target hypotheses. The following sections detail the essential steps for predicting the targets of this compound.

Ligand Preparation

Methodology:

-

Obtain the SMILES String: The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound can be obtained from chemical databases or supplier websites. For this compound, a representative SMILES string is: O=C1--INVALID-LINK--[C@@H]2O)(O)[C@]2([H])--INVALID-LINK--/C(CO)=C\C[C@@]3([H])--INVALID-LINK--C)([H])/C=C1\C

-

Generate 3D Coordinates: Use a cheminformatics software package such as Open Babel or the CCDC's CSD Python API to convert the SMILES string into a 3D structure.[3][4] These tools will generate a low-energy 3D conformation of the molecule.

-

Energy Minimization: The generated 3D structure should be energy-minimized using a molecular mechanics force field (e.g., MMFF94) to obtain a more realistic and stable conformation.

-

File Format: Save the final 3D structure in a suitable format, such as SDF (Structure-Data File) or MOL2, which are compatible with most docking and screening software.[5]

Target Database Selection

The choice of the target database is critical for the success of the in silico screening. Several publicly available databases can be utilized.

| Database | Description |

| PDB (Protein Data Bank) | A comprehensive repository of experimentally determined 3D structures of proteins and nucleic acids. It is the primary source for receptor-based methods like reverse docking. |

| ChEMBL | A manually curated database of bioactive molecules with drug-like properties. It contains information on compound-target interactions and is valuable for ligand-based methods.[6][7] |

| DrugBank | A comprehensive resource that combines detailed drug data with comprehensive drug target information. It is useful for identifying targets of approved drugs and experimental compounds.[4] |

| BindingDB | A public, web-accessible database of measured binding affinities, focusing on the interactions of proteins with small, drug-like molecules. |

Reverse Docking

Reverse docking, also known as inverse docking, is a computational technique that docks a single ligand into the binding sites of a large number of protein structures to identify potential targets.

Methodology:

-

Select a Reverse Docking Tool: Several web servers and software packages are available for reverse docking, such as ReverseDock and ACID (auto in silico consensus inverse docking).[8][9][10]

-

Prepare the Target Database: Download a curated set of protein structures from a database like PDB. It is advisable to select a non-redundant set of structures representing diverse protein families.

-

Perform Docking: Submit the prepared 3D structure of this compound to the reverse docking server. The software will systematically dock the ligand into the binding pockets of all proteins in the database.

-

Scoring and Ranking: The docking algorithm will calculate a binding affinity score (e.g., in kcal/mol) for each protein-ligand complex. The potential targets are then ranked based on these scores.

| Parameter | Description |

| Binding Affinity | A numerical score that estimates the strength of the interaction between the ligand and the protein. More negative values typically indicate stronger binding. |

| Docking Pose | The predicted 3D orientation and conformation of the ligand within the protein's binding site. |

Pharmacophore Modeling

Pharmacophore modeling is a ligand-based approach that uses the 3D arrangement of essential features of a molecule that are responsible for its biological activity.

Methodology:

-

Select a Pharmacophore Screening Tool: Web servers like PharmMapper and SwissTargetPrediction are widely used for pharmacophore-based target fishing.

-

Submit the Ligand: Upload the 3D structure of this compound to the server.

-

Pharmacophore Generation: The tool will generate a set of pharmacophore models based on the ligand's structure, identifying features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

-

Database Screening: The generated pharmacophores are then used to screen a database of known protein-ligand complexes or pharmacophore models derived from active compounds.

-

Target Ranking: Potential targets are ranked based on the similarity between the query pharmacophore and the database entries.

Interpretation and Prioritization of Results

In silico methods generate a list of potential targets that need to be carefully analyzed and prioritized for experimental validation.

-

Consensus Scoring: Targets that are predicted by multiple methods (e.g., both reverse docking and pharmacophore modeling) are more likely to be true positives.

-

Biological Relevance: Prioritize targets that are known to be involved in disease pathways relevant to the known biological activities of related diterpenoids (e.g., cancer, inflammation).

-

Druggability: Assess the "druggability" of the predicted targets. Targets with well-defined binding pockets and a history of successful modulation by small molecules are generally better candidates.

-

Literature Review: Conduct a thorough literature search on the top-ranked targets to gather additional evidence for their potential interaction with this compound or similar compounds.

Based on studies of other lathyrol diterpenes, potential target classes for this compound could include:

-

ABC Transporters: Such as P-glycoprotein (MDR1), which is involved in multidrug resistance in cancer.

-

Tubulin: A key component of the cytoskeleton and a well-established anti-cancer drug target.

-

Kinases: A large family of enzymes involved in cell signaling and proliferation.

-

Inflammatory Pathway Proteins: Such as cyclooxygenases (COX) or lipoxygenases (LOX).

Experimental Validation of Predicted Targets

Experimental validation is essential to confirm the in silico predictions. The following are detailed protocols for key validation experiments.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess drug-target engagement in a cellular context.[3][11][12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line to 80-90% confluency.

-

Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Heat Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or using a lysis buffer.

-

Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

-

Quantify the protein concentration in the soluble fraction.

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the predicted target protein.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities and plot them against the temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time quantitative data on biomolecular interactions, including binding affinity and kinetics.[7][14][15]

Experimental Protocol:

-

Immobilization of the Target Protein:

-

Covalently immobilize the purified recombinant target protein onto a sensor chip surface (e.g., a CM5 chip) using amine coupling chemistry.

-

-

Preparation of this compound:

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

-

Binding Analysis:

-

Inject the different concentrations of this compound over the sensor chip surface.

-

The binding of this compound to the immobilized protein will cause a change in the refractive index, which is measured in real-time as a response unit (RU).

-

-

Data Analysis:

-

Generate sensorgrams by plotting the response units over time.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

| Kinetic Parameter | Description |

| ka (on-rate) | The rate at which the ligand binds to the target protein. |

| kd (off-rate) | The rate at which the ligand dissociates from the target protein. |

| KD (Dissociation Constant) | A measure of binding affinity; a lower KD value indicates a stronger interaction. |

Enzymatic Activity Assay

If the predicted target is an enzyme, a direct enzymatic assay can be performed to determine if this compound acts as an inhibitor.

Experimental Protocol:

-

Prepare Reagents:

-

Prepare a buffer solution at the optimal pH for the enzyme.

-

Prepare solutions of the purified enzyme, its specific substrate, and varying concentrations of this compound.

-

-

Enzymatic Reaction:

-

In a microplate, mix the enzyme with different concentrations of this compound (and a vehicle control).

-

Incubate for a short period to allow for binding.

-

Initiate the reaction by adding the substrate.

-

-

Monitor Reaction Progress:

-

Monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the concentration of this compound to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion

The in silico prediction of protein targets, coupled with rigorous experimental validation, provides a powerful and efficient pathway for elucidating the mechanism of action of novel natural products like this compound. This technical guide has outlined a comprehensive workflow, from the initial preparation of the ligand structure to the detailed protocols for target validation. By following this framework, researchers can systematically identify and confirm the molecular targets of this compound, thereby accelerating its development as a potential therapeutic agent. The integration of computational and experimental approaches is paramount in modern drug discovery and will be instrumental in unlocking the full therapeutic potential of the vast chemical diversity found in nature.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - CAS:93551-00-9 - Naturewill biotechnology Co., Ltd. [naturewillbio.com]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. Alex K. Chew - Converting SMILES string and 2D ChemDraw structures into 3D molecular struc [alexkchew.com]

- 5. ChEMBL - ChEMBL [ebi.ac.uk]

- 6. The ChEMBL bioactivity database: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 17Beta-Hydroxywithanolide K | C28H38O6 | CID 44562998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. From SMILES to 3D Structures in Seconds with SAMSON – SAMSON Blog [blog.samson-connect.net]

- 11. Schrödinger Customer Portal [my.schrodinger.com]

- 12. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [SPR analysis of protein-protein interactions with P450 cytochromes and cytochrome b5 integrated into lipid membrane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

Preliminary Toxicological Profile of 17-Hydroxyisolathyrol: A Cursory Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological profile of 17-Hydroxyisolathyrol has not been extensively investigated. This document summarizes the limited available information and provides context based on related compounds and the plant family from which it is derived. All information herein should be treated as preliminary and not as a comprehensive safety assessment.

Introduction

This compound is a lathyrol-type diterpenoid isolated from Euphorbia lathyris, a plant belonging to the Euphorbiaceae family. While compounds from this family have been explored for various medicinal properties, including anti-inflammatory and anti-cancer activities, they are also known for their toxic constituents. This document aims to provide a preliminary overview of the potential toxicological profile of this compound based on the available scientific literature.

Toxicological Context: The Euphorbiaceae Family

Plants of the Euphorbiaceae family are widely recognized for their toxicity. The milky latex produced by many species is a potent skin irritant, and chronic exposure has been associated with carcinogenic effects[1][2]. The primary toxic agents in these plants are often diterpenes, particularly those of the phorboid class (tigliane, ingenane, and daphnane derivatives), which are known to be pro-inflammatory and tumor-promoting[1][2].

However, the Euphorbiaceae family also produces a class of non-phorboid, macrocyclic, or polycyclic diterpenes, which includes the lathyrols. These compounds are reported to have significantly reduced or no toxic effects and are being investigated for their potential therapeutic benefits[1][2]. Some lathyrol esters have been described as biologically inactive in certain contexts[3].

Euphorbia lathyris, the source of this compound, is itself considered a toxic plant. The sap is a known irritant, and the seeds are poisonous[4]. The toxicity of the sap can be retained even after the plant material has been dried, and prolonged contact is not recommended due to its potential carcinogenic nature[4]. While the seeds have a history of use in traditional medicine, they are now generally considered too toxic for medicinal applications[4].

Cytotoxicity of Related Lathyrol Diterpenoids

Direct toxicological studies on this compound are not available in the public domain. However, several related lathyrane diterpenoids have been evaluated for their cytotoxic effects, primarily in the context of anti-cancer research. It is important to note that cytotoxicity in cancer cell lines does not directly translate to systemic toxicity but can provide insights into the compound's biological activity.

| Compound | Source | Cell Line | Activity (IC50) | Reference |

| Euphorfischer A | Euphorbia fischeriana | C4-2B (Human Prostate Cancer) | 11.3 μM | [5][6] |

| EFL9 (80) | Euphorbia lathyris | KB, A549, MDA-MB231, MCF-7, KB-VIN | Potent against all tested cell lines | [5] |

| EFL2 (77) | Euphorbia lathyris | KB-VIN (Multidrug-Resistant) | Selective activity | [5] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available due to the lack of specific studies. However, a general workflow for in vitro cytotoxicity assessment, as would be applicable for a preliminary study, is outlined below.

General In Vitro Cytotoxicity Assay Protocol (Example: MTT Assay)

-

Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, or specific cancer cell lines) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-